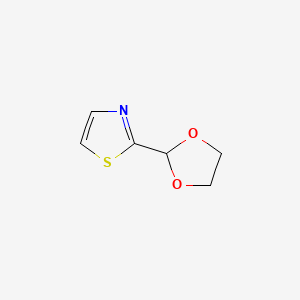

2-(1,3-Dioxolan-2-yl)thiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRJZETZODTGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569978 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24295-04-3 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl Thiazole and Its Analogues

Direct Synthetic Routes to the 2-(1,3-Dioxolan-2-yl)thiazole Core

The formation of the fundamental this compound structure can be achieved through two primary pathways: building the thiazole (B1198619) ring from acyclic precursors that already contain the dioxolane moiety, or by forming the dioxolane ring on a pre-existing thiazole-2-carbaldehyde.

Thiazole Ring Formation Strategies from Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. chemicalbook.comijper.org This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. ijper.orgwikipedia.orgyoutube.com For the direct synthesis of the this compound core, this would typically involve a thioamide reacting with an α-haloketone or α-haloaldehyde that already possesses the 1,3-dioxolane (B20135) group.

Another established method is the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com While versatile, adapting these methods to directly yield the this compound requires specifically functionalized starting materials.

| Synthesis Method | Reactants | Product Type | Reference |

| Hantzsch Synthesis | α-Haloketones + Thioamides | Substituted Thiazoles | ijper.orgwikipedia.org |

| Cook-Heilbron Synthesis | α-Aminonitriles + Carbon Disulfide | 5-Aminothiazoles | wikipedia.orgpharmaguideline.com |

| Gabriel Synthesis | α-Acylamino ketones + P₄S₁₀ | 2,5-Disubstituted Thiazoles | chemicalbook.com |

1,3-Dioxolane Formation via Acetalization Reactions

A more common and often more practical approach involves the protection of a thiazole-2-carbaldehyde precursor through an acetalization reaction to form the 1,3-dioxolane ring. This protects the aldehyde functionality, which can be useful for subsequent reactions on the thiazole ring.

The most prevalent method for forming the 1,3-dioxolane ring is the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org In the context of synthesizing this compound, the precursor thiazole-2-carbaldehyde is treated with ethylene glycol in the presence of an acid catalyst. To drive the reaction to completion, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids. organic-chemistry.orgresearchgate.net The reaction is reversible and the dioxolane group can be removed by hydrolysis in aqueous acid, regenerating the aldehyde. organic-chemistry.org

While traditional acid catalysis is effective, alternative methods have been developed to perform acetalization under different conditions. For instance, iodine has been shown to be an efficient catalyst for the conversion of carbonyl compounds to their 1,3-dioxane (B1201747) derivatives using 1,3-bis(trimethylsiloxy)propane under neutral, aprotic conditions. organic-chemistry.org Another approach employs 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) as a trimethylsilyl (B98337) (TMS) source in the presence of catalytic TMSOTf, which allows for the formation of cyclic acetals under mild conditions. organic-chemistry.org These methods can be advantageous when dealing with substrates that are sensitive to strong acids.

Functionalization and Derivatization Approaches to this compound

Once the this compound core is synthesized, it can be further modified to introduce new functional groups. This allows for the creation of a diverse library of analogues for various applications.

Regioselective Metallation and Electrophilic Quenching

A powerful strategy for the functionalization of thiazoles is directed metallation followed by quenching with an electrophile. The acidity of the protons on the thiazole ring dictates the site of metallation. Generally, the proton at the C2 position is the most acidic. wikipedia.orgpharmaguideline.com Since this position is substituted in this compound, deprotonation is directed to other positions, primarily the C5 position, which is the preferred site for electrophilic substitution based on calculated π-electron density. chemicalbook.comwikipedia.org

Research on the closely related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), provides significant insight into these regioselective reactions. growingscience.comresearchgate.net It has been demonstrated that treatment with lithium diisopropylamide (LDA) at low temperatures selectively removes the proton at the C5 position. growingscience.comresearchgate.net The resulting lithiated intermediate can then react with a variety of electrophiles to introduce new substituents at this site.

When a different base, tert-butyllithium (B1211817) (t-BuLi), is used, a double lithiation can occur, involving both halogen-metal exchange at the C2 position and deprotonation at the C5 position. growingscience.com This creates a dianionic species that can be functionalized at two sites.

The following table summarizes the outcomes of quenching these lithiated intermediates with different electrophiles.

| Starting Material | Base | Metallation Position(s) | Electrophile | Product | Reference |

| 2-bromo-4-(1,3-dioxolan-2-yl)thiazole | LDA | C5 | Acetaldehyde (B116499) | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | researchgate.net |

| 2-bromo-4-(1,3-dioxolan-2-yl)thiazole | LDA | C5 | Cyclohexanone | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | researchgate.net |

| 2-bromo-4-(1,3-dioxolan-2-yl)thiazole | LDA | C5 | DMF | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | researchgate.net |

| 2-bromo-4-(1,3-dioxolan-2-yl)thiazole | LDA | C5 | CO₂ | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | growingscience.com |

| 2-bromo-4-(1,3-dioxolan-2-yl)thiazole | t-BuLi | C2, C5 | CO₂ | 4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | growingscience.com |

This methodology provides a robust and regioselective route to highly functionalized trifunctional thiazole derivatives, demonstrating the utility of the 2-(1,3-dioxolan-2-yl) group as a stable directing group and protecting group for further chemical transformations. growingscience.com

Introduction of Carbonyl, Hydroxyl, and Carboxylic Acid Functionalities

Once the lithiated thiazole species is generated, it can be quenched with a suitable electrophile to introduce a variety of functional groups. This two-step sequence provides a reliable route to highly functionalized thiazoles.

Carbonyl Functionalities: Treating the C-2 lithiated derivative with N,N-dimethylformamide (DMF) yields the corresponding 2-carbaldehyde. growingscience.com

Hydroxyl Functionalities: Reaction of the C-5 lithiated species with aldehydes or ketones, such as acetaldehyde or cyclohexanone, introduces a hydroxyl group at the C-5 position, forming the corresponding secondary or tertiary alcohols. researchgate.net For example, 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol is obtained by reacting the C-5 lithiated intermediate with acetaldehyde. researchgate.net

Carboxylic Acid Functionalities: Quenching a dilithiated intermediate with carbon dioxide (CO2) can introduce carboxylic acid groups. For instance, the reaction with the 2,5-dilithiated species of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole initially forms an unstable dicarboxylic acid, which then undergoes decarboxylation to yield 4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid. growingscience.com

The following table summarizes the outcomes of these functionalization reactions on a 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole scaffold.

| Lithiating Agent | Position of Lithiation | Electrophile | Resulting Functional Group |

| n-Butyllithium | C-2 | DMF | 2-Carbaldehyde |

| LDA | C-5 | Acetaldehyde | 5-(1-Hydroxyethyl) |

| LDA | C-5 | Cyclohexanone | 5-(1-Hydroxycyclohexyl) |

| t-Butyllithium | C-2, C-5 | CO₂ (followed by decarboxylation) | 5-Carboxylic Acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the synthesis of complex aryl- and hetaryl-substituted thiazoles. Palladium catalysts are most commonly employed for these transformations.

Stille Coupling for Hetaryl Thiazole Synthesis

The Stille cross-coupling reaction involves the coupling of an organotin compound (stannane) with an organohalide in the presence of a palladium catalyst. researchgate.net This method is effective for creating C-C bonds between two sp²-hybridized carbon atoms and has been successfully applied to the synthesis of 2-hetarylthiazoles. researchgate.net The reaction typically involves a halothiazole (e.g., a bromothiazole) and a hetarylstannane. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. researchgate.net

Related Palladium-Catalyzed Transformations

Besides Stille coupling, several other palladium-catalyzed reactions are widely used for the functionalization of thiazoles.

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. It is an efficient method for preparing 2- and 5-aryl-substituted thiazoles. thieme-connect.com The organozinc intermediates can be generated in situ from a bromothiazole via oxidative insertion of zinc or from a lithiated thiazole by transmetalation with zinc chloride. thieme-connect.com

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organohalide, is one of the most versatile C-C bond-forming reactions. digitellinc.comnih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov This method has been used to prepare thiazole-4-boronic esters, which are valuable intermediates for further drug discovery processes. digitellinc.com

Direct C-H Arylation: As an alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents, direct C-H arylation has emerged as a more atom-economical approach. organic-chemistry.orgresearchgate.net This method involves the direct coupling of a C-H bond on the thiazole ring with an aryl halide, typically catalyzed by palladium acetate (B1210297) (Pd(OAc)₂). organic-chemistry.org The reaction often shows high regioselectivity, favoring arylation at the C-5 position of the thiazole ring. organic-chemistry.org

| Coupling Reaction | Thiazole Reagent | Coupling Partner | Key Features |

| Stille | Halothiazole | Organostannane | Effective for hetaryl-thiazole synthesis. |

| Negishi | Halothiazole or Lithiated Thiazole | Organozinc | Efficient for aryl-thiazole synthesis; uses organozinc reagents. |

| Suzuki | Halothiazole | Organoboron (Boronic Acid/Ester) | Versatile; uses stable and less toxic boron reagents. |

| Direct C-H Arylation | Thiazole (unfunctionalized C-H) | Aryl Halide | Atom-economical; avoids pre-functionalization of the thiazole. |

Manipulation of the Dioxolane Protecting Group

The 1,3-dioxolane group is a cyclic acetal (B89532) used to protect aldehydes and ketones from reacting with nucleophiles or bases. organic-chemistry.org Its stability under basic and nucleophilic conditions makes it highly valuable in multi-step synthesis. However, it can be selectively removed under specific, typically acidic, conditions to reveal the original carbonyl group for further reactions.

Controlled Deprotection Strategies

The cleavage of the dioxolane group is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.orgresearchgate.net The choice of acid and solvent system allows for controlled deprotection, which is crucial when other acid-sensitive groups are present in the molecule.

Standard conditions involve treatment with aqueous mineral acids like hydrochloric acid in a solvent such as tetrahydrofuran (B95107) (THF), often with heating. researchgate.net However, for substrates that are sensitive to strong acids, milder and more chemoselective methods have been developed. These methods often employ Lewis acids or other catalysts that can facilitate the cleavage under nearly neutral conditions.

The following table outlines various strategies for the deprotection of dioxolanes.

| Reagent/Catalyst | Conditions | Characteristics |

| Aqueous HCl | THF, reflux | Standard, robust method for acid-stable molecules. researchgate.net |

| Cerium(III) triflate (cat.) | Wet nitromethane, room temp. | Chemoselective, operates at almost neutral pH. organic-chemistry.org |

| Iodine (cat.) | Acetone/Water | Mild, neutral conditions, high yields. organic-chemistry.org |

| Indium(III) triflate (cat.) | Acetone, room temp. or microwave | Efficient under mild, neutral conditions. organic-chemistry.org |

| Erbium(III) triflate (cat.) | Wet nitromethane, room temp. | Gentle Lewis acid catalyst for chemoselective cleavage. organic-chemistry.org |

The ability to selectively remove the dioxolane group unlocks the synthetic potential of the protected carbonyl, allowing for its participation in subsequent transformations such as oxidation, reduction, or condensation reactions.

Ring Transformations of Related Acetals

The synthesis of thiazole rings through the transformation of acyclic acetal-containing precursors represents a specialized strategy. This approach leverages the reactivity of intermediates formed in multicomponent reactions, where the acetal group plays a crucial role in the final cyclization to the thiazole heterocycle.

A notable example involves the conversion of endothiopeptides bearing an acetal moiety. nih.govresearchgate.net This method begins with a four-component Ugi reaction, utilizing an isonitrile functionalized with a dimethyl acetal group, such as 2-isocyanoacetaldehyde dimethyl acetal. The Ugi reaction produces linear endothiopeptide intermediates. researchgate.net These acyclic structures, which are technically acetals, serve as the direct precursors for the thiazole ring formation.

The transformation of these endothiopeptide acetals into the thiazole ring is achieved through a cyclization reaction promoted by trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) under microwave irradiation. nih.govresearchgate.net This step involves an intramolecular cyclization, effectively transforming the linear acetal-containing precursor into the final thiazole product. researchgate.net This synthetic route provides a direct method for obtaining peptidic thiazoles from readily available starting materials via a multicomponent reaction followed by a ring-forming transformation. researchgate.net

Detailed research findings from this synthetic approach are summarized in the table below, showcasing the conversion of various endothiopeptides into their corresponding thiazole derivatives.

Reactivity Profiles and Mechanistic Investigations of 2 1,3 Dioxolan 2 Yl Thiazole

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring is an aromatic system characterized by significant π-electron delocalization, which confers a degree of aromaticity greater than that of the corresponding oxazole. wikipedia.org The electron distribution in the ring is uneven, with the C2 position being the most electron-deficient, C4 being nearly neutral, and C5 being slightly electron-rich. pharmaguideline.com This electronic arrangement governs the regioselectivity of its reactions.

Organometallic Reactivity and Halogen-Metal Exchange Processes

The C2-proton of the thiazole ring can be abstracted by organolithium reagents, creating a nucleophilic center for further functionalization. wikipedia.orgpharmaguideline.com This deprotonation is a key step in many synthetic routes involving thiazoles.

A more versatile method for generating organometallic thiazole derivatives is through halogen-metal exchange. wikipedia.org This reaction is fundamental in organometallic chemistry for converting organic halides into organometallic products. wikipedia.org It is particularly effective for preparing organolithium compounds from the corresponding bromo- or iodo-thiazoles. wikipedia.orgwikipedia.org The exchange rate typically follows the trend I > Br > Cl. wikipedia.org

Research on the closely related compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), provides significant insight. researchgate.net Lithiation of this substrate demonstrates precise regiochemical control based on the choice of the organolithium reagent:

With Lithium Diisopropylamide (LDA): Lithiation occurs selectively at the C5 position. The resulting organolithium intermediate can be trapped with various electrophiles, such as acetaldehyde (B116499) or dimethylformamide (DMF), to yield 5-substituted thiazole derivatives. researchgate.net

With t-Butyllithium (t-BuLi): A double lithiation occurs, involving both halogen-metal exchange at the C2 position and deprotonation at the C5 position. researchgate.net

This differential reactivity highlights the utility of organometallic intermediates in the synthesis of polysubstituted thiazoles, where the dioxolane group remains intact under the reaction conditions. researchgate.net The use of isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with n-BuLi, has also been developed as a practical method for bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, offering an alternative to traditional alkyllithium reagents. nih.govmdpi.com

Activation of the Thiazole Moiety for Further Transformations

Several strategies exist to activate the thiazole ring for subsequent reactions that might not otherwise be favorable.

N-Alkylation: Reaction with alkyl halides leads to the formation of thiazolium cations. pharmaguideline.com In these salts, the C2-hydrogen becomes significantly more acidic, facilitating its removal and the formation of an ylide, which can then react with electrophiles. wikipedia.orgpharmaguideline.com

N-Oxidation: Oxidation of the thiazole nitrogen to a thiazole N-oxide alters the electronic properties of the ring. This can change the regioselectivity of substitution reactions. For example, in 4,5-dimethylthiazole (B1345194) 3-oxide, the C2-position is activated towards electrophiles. actachemscand.org

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as direct C-H arylation, have emerged as powerful tools for functionalizing thiazoles. researchgate.netorganic-chemistry.org These methods allow for the formation of carbon-carbon bonds at specific positions on the thiazole ring under relatively mild conditions. For instance, palladium/copper catalyst systems can effect C-H arylation at the 2-position of thiazole with aryl iodides. researchgate.net

Reactivity and Stability of the 1,3-Dioxolane (B20135) Acetal (B89532)

The 1,3-dioxolane group in 2-(1,3-dioxolan-2-yl)thiazole is a cyclic acetal. Acetal functionalities are widely used as protecting groups for carbonyl compounds (in this case, a formyl group) precisely because of their predictable stability profile. thieme-connect.deijsdr.org

Stability under Various Reaction Conditions (e.g., Acidic, Basic, Reductive)

The stability of the 1,3-dioxolane ring is highly dependent on the pH of the reaction medium. It is robust under neutral and basic conditions but labile towards acid. thieme-connect.deorganic-chemistry.orgrsc.org

| Condition | Stability of 1,3-Dioxolane | Notes |

| Acidic | Unstable | Readily hydrolyzed back to the corresponding aldehyde (or ketone) and diol, a reaction catalyzed by Brønsted or Lewis acids. thieme-connect.deorganic-chemistry.org This is the standard method for deprotection. organic-chemistry.org |

| Basic | Stable | Resistant to cleavage by all types of nucleophiles and bases. organic-chemistry.orgresearchgate.net This stability allows for reactions on other parts of the molecule, such as organometallic transformations on the thiazole ring. researchgate.net |

| Oxidative | Generally Stable | Stable towards mild high-valent chromium reagents (PCC, PDC, Jones). organic-chemistry.org However, strong oxidizing agents or the addition of strong Lewis acids can lead to cleavage. organic-chemistry.org |

| Reductive | Generally Stable | Stable to reagents like lithium aluminum hydride (LiAlH₄) under standard conditions. cdnsciencepub.com However, it can be cleaved under specific reductive conditions. |

| Reductive (Forced) | Unstable | Undergoes reductive cleavage to a hydroxy ether by reagents such as LiAlH₄ in the presence of a Lewis acid (e.g., AlCl₃) or by borane (B79455) in THF. cdnsciencepub.comcdnsciencepub.com |

Role of the Dioxolane Moiety in Directing Reactivity

The primary role of the 1,3-dioxolane group in this compound is to act as a stable, non-reactive surrogate for a formyl group. By protecting the aldehyde functionality, it directs chemical transformations to the thiazole ring.

Its stability under basic and nucleophilic conditions is crucial for the success of organometallic reactions. researchgate.net For example, the deprotonation of the thiazole ring at C5 with LDA or the halogen-metal exchange at C2 with t-BuLi can be performed without affecting the acetal. researchgate.net This allows for the selective introduction of substituents onto the thiazole core. Once the desired modifications to the heterocycle are complete, the dioxolane group can be easily removed by acid-catalyzed hydrolysis to unmask the aldehyde, which can then undergo further transformations. organic-chemistry.org Therefore, the dioxolane moiety is an essential directing group, enabling a synthetic strategy where the reactivity of the thiazole ring is exploited while the aldehyde is temporarily masked.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for the rational design of synthetic pathways. A combination of experimental and computational approaches provides a comprehensive picture of the underlying reaction pathways, transition states, and intermediates.

Experimental Mechanistic Studies

Experimental investigations into the reaction mechanisms of thiazole derivatives, including those bearing a dioxolane substituent, often rely on a combination of kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of intermediates. While specific experimental mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of the thiazole ring.

The thiazole ring possesses distinct sites of reactivity. The proton at the C2 position of the thiazole ring is known to be acidic, making it susceptible to deprotonation by strong bases to form a nucleophilic carbanion. nih.govpharmaguideline.com This reactivity is a cornerstone of thiazole chemistry and is anticipated to be a primary reaction pathway for this compound.

Key Experimental Approaches to Studying Thiazole Reactivity:

| Experimental Technique | Description | Information Gained |

| Kinetic Studies | Monitoring the rate of reaction under varying concentrations of reactants, catalysts, and temperatures. | Determination of the reaction order, rate constants, and activation parameters, which provide insights into the composition of the transition state. |

| Isotopic Labeling | Replacing an atom with its isotope (e.g., hydrogen with deuterium) at a specific position in the reactant molecule. | Elucidation of bond-breaking and bond-forming steps in the rate-determining step of the reaction through the kinetic isotope effect. |

| Intermediate Trapping | Introducing a reagent that can react with a transient intermediate to form a stable, characterizable product. | Confirmation of the existence of proposed intermediates in a reaction pathway. |

| Spectroscopic Analysis | Utilizing techniques such as NMR, IR, and Mass Spectrometry to identify and characterize reactants, products, and any observable intermediates. | Structural confirmation of products and intermediates, providing direct evidence for the transformations occurring. |

For this compound, a key mechanistic question would be the influence of the 2-(1,3-dioxolan-2-yl) substituent on the acidity of the C2-proton and the subsequent reactivity of the resulting carbanion. The dioxolane group is generally considered to be an electron-withdrawing group, which would be expected to enhance the acidity of the C2-proton, facilitating its removal.

An illustrative experimental study to probe this would involve deuteration experiments. By treating this compound with a deuterated solvent in the presence of a base, the rate of H/D exchange at the C2 position could be monitored by ¹H NMR spectroscopy, providing a quantitative measure of its kinetic acidity.

Computational Approaches to Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, complementing and guiding experimental studies. nih.gov DFT calculations can provide detailed insights into the geometries of reactants, transition states, and products, as well as their relative energies, thus mapping out the entire potential energy surface of a reaction. nih.gov

For this compound, computational studies can be employed to investigate various aspects of its reactivity. For instance, the mechanism of a [1+2] cycloaddition reaction involving a related compound, 2- researchgate.netresearchgate.netdioxolan-2-ylidene-malononitrile, with chlorocarbene has been studied using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net This study analyzed the global and local electrophilicity and nucleophilicity indices to predict the regioselectivity of the reaction. researchgate.net The calculated activation enthalpies for the formation of different cycloadducts helped in identifying the most favorable reaction pathway. researchgate.net

Application of Computational Methods to this compound:

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of the energetics and geometries of stationary points (reactants, intermediates, transition states, products) on the potential energy surface. | Prediction of reaction feasibility (thermodynamics) and rates (kinetics). Elucidation of the step-by-step mechanism of reactions such as deprotonation, electrophilic substitution, and cycloadditions. |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and orbital interactions within the molecule. | Understanding the electronic effects of the dioxolane substituent on the thiazole ring's reactivity. For example, analyzing the charge on the C2-proton to gauge its acidity. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Following the minimum energy path from a transition state to the corresponding reactants and products. | Confirmation that a calculated transition state structure correctly connects the intended reactants and products, validating the proposed reaction pathway. |

| Solvation Models (e.g., PCM) | Incorporating the effects of a solvent on the reaction energetics and mechanism. | Providing a more realistic model of the reaction as it would occur in a solution, which is crucial for comparing with experimental results. |

A hypothetical computational study on the deprotonation of this compound would involve calculating the Gibbs free energy of the reaction with a chosen base. The transition state for the proton transfer could be located, and its structure would reveal the geometry of the key bond-breaking and bond-forming events. The calculated activation energy would provide an estimate of the reaction rate. Furthermore, NBO analysis could quantify the electron-withdrawing effect of the dioxolane group by examining the charge distribution in the molecule. Such computational data, while predictive, would offer valuable hypotheses that can be tested through targeted experiments.

Advanced Applications in Chemical Synthesis and Specialized Fields

2-(1,3-Dioxolan-2-yl)thiazole as a Key Synthetic Building Block

The strategic importance of this compound in synthetic chemistry stems from its ability to serve as a stable yet readily transformable precursor. The dioxolane moiety effectively masks a reactive aldehyde group, allowing for selective modifications on the thiazole (B1198619) ring without interference. This protected aldehyde can then be unveiled under mild acidic conditions to participate in a wide array of chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

While direct, large-scale total syntheses originating from this compound are not extensively documented in readily available literature, its utility as a precursor to 2-formylthiazole is a critical step in the synthesis of more complex structures. For instance, the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, often yields derivatives that can be further elaborated. The this compound moiety provides a stable platform for such elaborations before the aldehyde is needed. For example, the synthesis of the natural thiazole alkaloids peganumal A and B involved the construction of a substituted thiazole ring, a strategy where a protected aldehyde could be beneficial for subsequent functionalization. ump.edu.pl The deprotection of the dioxolane to reveal the 2-formylthiazole is a key transformation that opens up a plethora of synthetic possibilities, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build intricate molecular architectures.

Facilitating Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. nih.govnih.gov The aldehyde functionality, unmasked from this compound, is a prime candidate for participation in isocyanide-based MCRs such as the Ugi and Passerini reactions. These reactions are renowned for their ability to rapidly generate molecular diversity and are central to the construction of compound libraries for drug discovery. nih.gov By deprotecting the dioxolane group to 2-formylthiazole, this key aldehyde can be introduced into MCRs to create a wide range of highly functionalized thiazole-containing scaffolds. This approach allows for the efficient incorporation of the thiazole motif into peptide-like structures and other complex organic molecules.

Role in the Generation of Chemical Libraries for Research

The creation of chemical libraries, which are large collections of diverse compounds, is a cornerstone of modern drug discovery and chemical biology. nih.gov The functional group tolerance and versatility of this compound make it an excellent starting point for the generation of thiazole-based libraries. nih.gov Through various chemical transformations on the thiazole ring, followed by deprotection and subsequent reactions of the aldehyde, a multitude of structurally diverse molecules can be synthesized. Automated synthesis platforms can be employed for the parallel synthesis of these compounds, enabling the rapid production of large libraries for high-throughput screening. nih.gov This strategy is invaluable for identifying new bioactive molecules and for exploring structure-activity relationships.

Synthetic Utility in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds. dergipark.org.tr Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a valuable starting material for the synthesis of novel thiazole-containing compounds with potential therapeutic applications.

Design and Preparation of Novel Thiazole-Containing Scaffolds

The development of novel molecular scaffolds is a key objective in medicinal chemistry to explore new chemical space and identify compounds with improved efficacy and safety profiles. This compound provides a versatile platform for the design and synthesis of innovative thiazole-containing scaffolds. For example, the thiazole nucleus can be fused with other heterocyclic rings to create polycyclic systems with unique three-dimensional structures. The synthesis of thiopyrano[2,3-d]thiazoles, for instance, demonstrates the utility of thiazole derivatives in creating condensed heterocyclic systems with potential biological activity. nih.govresearchgate.net The protected aldehyde of this compound allows for the initial construction of a substituted thiazole core, which can then be elaborated into more complex and medicinally relevant scaffolds. The synthesis of various thiazole derivatives with potential anti-Candida activity highlights the importance of this scaffold in developing new antifungal agents. nih.gov

| Precursor Compound | Synthetic Transformation | Resulting Scaffold | Potential Application |

| This compound | Lithiation and reaction with electrophiles | Functionalized Thiazoles | Intermediates for bioactive molecules |

| 2-Formylthiazole (from deprotection) | Multi-component reactions (e.g., Ugi) | Highly substituted thiazole amides | Drug discovery libraries |

| Thiazole derivatives | Cycloaddition reactions | Fused heterocyclic systems (e.g., Thiopyranothiazoles) | Novel therapeutic agents |

Integration into Ligand Architectures with Complexing Properties

Thiazole-containing molecules have demonstrated significant potential as ligands in coordination chemistry due to the presence of both nitrogen and sulfur atoms, which can coordinate with a variety of metal ions. nih.govresearchgate.netresearchgate.net The synthesis of Schiff base ligands derived from thiazole derivatives and their subsequent complexation with transition metals have been reported. orientjchem.org The this compound moiety can be strategically incorporated into more complex ligand architectures. Following deprotection to the aldehyde, it can be condensed with amines to form imines, which are excellent chelating groups. These resulting thiazole-based ligands can then be used to form metal complexes with interesting photophysical, catalytic, or biological properties. For instance, thiazole-containing ligands have been used to synthesize nickel and zinc complexes, with some showing promise in sensing applications. nih.gov The ability to fine-tune the electronic and steric properties of the ligand by modifying the thiazole ring makes this approach particularly attractive for the development of new catalysts and functional materials.

| Ligand Type | Metal Ion | Application of Complex |

| Thiazole-derived Schiff bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Electrochemical studies, potential catalysts |

| 5-N-Arylaminothiazoles with pyridyl groups | Ni(II), Zn(II) | Photophysical studies, zinc sensing |

| Thiazole-based polydentate ligands | Various transition metals | Catalysis, functional materials |

Potential Contributions to Materials Science

Applications in the Development of Organic Semiconductors

There is no available data or research to support the application of this compound in the development of organic semiconductors.

Role in Conductive Polymer Synthesis

There is no available data or research to support the role of this compound in conductive polymer synthesis.

Computational and Theoretical Investigations of 2 1,3 Dioxolan 2 Yl Thiazole

Quantum Chemical Characterization

Quantum chemical characterizations of thiazole (B1198619) derivatives are instrumental in understanding their electronic properties, reactivity, and potential applications. These studies often employ Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies

DFT studies on various thiazole derivatives have provided significant insights into their molecular structure and electronic nature. dntb.gov.uanih.gov These studies typically involve geometry optimization, analysis of frontier molecular orbitals, and mapping of the molecular electrostatic potential.

For thiazole derivatives, geometry optimization is a crucial first step in computational analysis. This process determines the most stable three-dimensional arrangement of atoms in the molecule. Studies on different substituted thiazoles have shown that the planarity of the thiazole ring is often maintained, with substituents influencing bond lengths and angles to varying degrees. The electronic structure of thiazole is characterized by the presence of nitrogen and sulfur heteroatoms, which impart a unique distribution of electron density. The substituent at the 2-position, in this case, the 1,3-dioxolane (B20135) group, is expected to influence this distribution through inductive and steric effects.

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the reactivity of a molecule. asianpubs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For thiazole derivatives, the nature of the substituent significantly affects the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. The 1,3-dioxolane group is generally considered to be a weak electron-withdrawing or electron-donating group depending on its conformational orientation and interaction with the thiazole ring.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Thiazoles (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Amino-4-phenylthiazole | -6.21 | -1.54 | 4.67 |

| 2-Nitro-4-phenylthiazole | -7.89 | -3.21 | 4.68 |

Note: This table presents illustrative data from studies on different thiazole derivatives to demonstrate the typical range of values and is not specific to 2-(1,3-Dioxolan-2-yl)thiazole.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which further quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack.

In thiazole derivatives, the nitrogen atom of the thiazole ring is typically a region of high electron density (red), making it a likely site for protonation and interaction with electrophiles. The sulfur atom can also exhibit some negative potential. The hydrogen atoms of the thiazole ring and the substituents will show positive potential (blue). The MEP map of this compound would be expected to show a negative potential around the thiazole nitrogen and the oxygen atoms of the dioxolane ring.

Conformational Analysis and Stability Predictions

The 1,3-dioxolane ring in this compound is not planar and can adopt different conformations, such as the "envelope" or "twist" forms. The rotation around the single bond connecting the dioxolane ring to the thiazole ring also leads to different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govmdpi.comnih.gov

Computational Mechanistic Studies

While no specific computational mechanistic studies involving this compound have been found, computational chemistry is a powerful tool for elucidating reaction mechanisms involving thiazole derivatives. researchgate.netresearchgate.net Such studies can provide detailed information about the transition states, intermediates, and energy profiles of chemical reactions. For instance, DFT calculations can be used to investigate the mechanism of synthesis of thiazole derivatives or their participation in various chemical transformations. nih.gov These studies can help in understanding the role of catalysts, the effect of substituents on the reaction pathway, and the regioselectivity of reactions.

Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed exploration of potential energy surfaces for chemical reactions. For reactions involving thiazole derivatives, DFT calculations are employed to map out the entire reaction pathway, from reactants to products, identifying all intermediates and, crucially, the transition states (TS) that connect them.

In studies of cycloaddition reactions, a common transformation for thiazole systems, computational methods can locate the transition state structure, which represents the maximum energy point along the reaction coordinate. For instance, in a [3+2] cycloaddition, calculations can identify a single transition state between the starting materials and the final product, sometimes preceded by a pre-reaction complex. The analysis of the thermodynamic and kinetic parameters of a reaction reveals the most probable paths. In some complex formations, such as the creation of fused heterocyclic systems, calculations have shown that the reaction is only possible with the participation of a co-catalyst or specific ionic species. researchgate.net

The energy of this transition state determines the activation energy of the reaction, a key factor in its kinetic feasibility. By computing parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), researchers can construct a comprehensive energy profile for a proposed mechanism. For example, a theoretical study on a [1+2] cycloaddition reaction involving a related dioxolane derivative calculated the activation enthalpies and free energies for different possible pathways, demonstrating how computational data can distinguish between favorable and unfavorable routes.

| Species | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| TS1 | 4.3 | -36.1 | 15.0 |

| P1 | -64.6 | -45.7 | -114.2 |

| TS2 | 81.5 | -43.4 | 94.1 |

| P2 | -36.3 | -41.0 | -64.6 |

This table presents representative calculated relative enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) for transition states (TS) and products (P) in a hypothetical cycloaddition reaction, illustrating the type of data generated from computational studies to evaluate reaction pathways.

These computational models can confirm or disprove proposed mechanisms, offering a level of detail often inaccessible through experimental means alone.

Prediction of Regioselectivity and Stereoselectivity

Beyond identifying viable reaction pathways, computational studies are instrumental in predicting the outcomes of reactions where multiple isomers can be formed. Regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) are critical aspects of chemical synthesis.

DFT calculations can predict regioselectivity by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower activation energy is kinetically favored and will yield the major product. This approach has been successfully used to explain the observed regioselectivity in the synthesis of various fused thiazole systems. nih.gov

Several theoretical tools are used to rationalize these predictions:

Frontier Molecular Orbital (FMO) Analysis: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs many reactions. The energies and spatial distributions of these orbitals can predict the most likely sites of interaction.

Local Reactivity Indices: Derived from conceptual DFT, indices such as local electrophilicity and nucleophilicity (Parr functions) can be calculated for each atom in a molecule. These indices identify the most reactive electrophilic and nucleophilic sites, thereby predicting how two molecules will align during a reaction. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis creates a color-coded map of electrostatic potential on the molecule's surface, visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in understanding and predicting intermolecular interactions. nih.gov

For stereoselectivity, computational methods can model the different three-dimensional arrangements of atoms in the transition states. In [3+2] cycloaddition reactions leading to spiro-heterocyclic compounds, for example, the formation of a specific diastereoisomer can be explained by analyzing the energies of the competing transition state structures. mdpi.com

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity or chemical reactivity. academie-sciences.frnih.govnih.gov Computational methods provide quantitative descriptors that form the basis of these relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR).

For thiazole derivatives, DFT calculations are used to determine a range of electronic and structural properties:

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. nih.gov

Atomic Charges: Calculating the natural or Mulliken charges on each atom reveals the distribution of electron density within the molecule. This can identify which atoms are more susceptible to nucleophilic or electrophilic attack.

By systematically modifying the structure of a parent compound like this compound in silico (e.g., by adding different substituent groups) and calculating these descriptors for each analogue, researchers can build models that correlate specific structural features with desired outcomes. For instance, studies on thiazole derivatives have shown how adding electron-withdrawing or electron-donating groups alters the HOMO-LUMO gap and atomic charges, which in turn affects their biological activity as enzyme inhibitors. nih.govmdpi.com

| Thiazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Derivative A | -6.5 | -1.5 | 5.0 | Low |

| Derivative B | -6.2 | -2.0 | 4.2 | Medium |

| Derivative C | -5.9 | -2.8 | 3.1 | High |

This table illustrates how computational methods can be used to calculate electronic properties for a series of related thiazole derivatives. A smaller HOMO-LUMO energy gap is often correlated with higher chemical reactivity.

Computational Design of Novel this compound Derivatives

The ultimate goal of many computational studies is the rational design of new molecules with enhanced properties. Using the this compound scaffold as a starting point, computational techniques guide the development of novel derivatives for specific applications, particularly in drug discovery. nih.govmdpi.com

A key technique in this area is molecular docking . This method predicts the preferred orientation of a molecule (a "ligand") when bound to a biological target, such as a protein or enzyme, to form a stable complex. academie-sciences.frnih.gov The process involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Placing the designed thiazole derivative into the active site of the protein.

Using a scoring function to calculate the binding affinity, which predicts the strength of the interaction.

By docking a virtual library of novel thiazole derivatives, researchers can prioritize which compounds are most likely to be active and are therefore the most promising candidates for synthesis and experimental testing. researchgate.net This approach has been used to design thiazole-based inhibitors for targets like cholinesterases and kinases. nih.govirb.hr

Furthermore, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now a standard part of the computational design process. nih.govmdpi.com These models use a compound's structure to predict its pharmacokinetic properties and potential toxicity, helping to eliminate candidates with poor drug-like characteristics early in the design phase, saving significant time and resources. dergipark.org.tr

Future Research Directions and Concluding Perspectives

Exploration of Emerging Synthetic Methodologies for Thiazole-Dioxolane Hybrids

The development of novel and efficient synthetic routes to thiazole-dioxolane hybrids is a primary focus of future research. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, are well-established, emerging methodologies are being explored to enhance yield, selectivity, and sustainability.

One promising avenue is the application of flow chemistry . This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and reduced side-product formation. The synthesis of thiazole-dioxolane hybrids in continuous flow reactors could offer a safer and more scalable alternative to traditional batch processes.

Another area of intense investigation is the use of photoredox catalysis . This approach utilizes visible light to initiate chemical transformations, often under mild reaction conditions. The development of photoredox-catalyzed methods for the construction of the thiazole ring or for the introduction of the dioxolane moiety could provide new, energy-efficient synthetic pathways.

Furthermore, the exploration of enzymatic and chemoenzymatic strategies is gaining traction. Biocatalysis offers the potential for highly selective transformations under environmentally benign conditions. The identification or engineering of enzymes capable of catalyzing the formation of the thiazole-dioxolane scaffold could revolutionize the synthesis of these compounds and their derivatives.

Advanced Applications in Catalysis and Complex Molecule Construction

The structural features of 2-(1,3-Dioxolan-2-yl)thiazole make it a valuable tool in the fields of catalysis and the synthesis of complex molecules. The thiazole nitrogen atom can act as a ligand for transition metals, opening up possibilities for the design of novel catalysts. Future research will likely focus on the synthesis and evaluation of metal complexes incorporating thiazole-dioxolane ligands for a variety of catalytic applications, including cross-coupling reactions, asymmetric synthesis, and polymerization.

As a building block in complex molecule construction, this compound offers a strategic advantage. The dioxolane group serves as a protecting group for a formyl group (an aldehyde). This masked aldehyde can be deprotected at a later stage in a synthetic sequence, allowing for its participation in a wide range of chemical transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. This strategy is particularly useful in the total synthesis of natural products, where precise control over the reactivity of functional groups is paramount.

A key development in the functionalization of this scaffold involves the lithiation of halogenated derivatives . For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) at position 5 using lithium diisopropylamide (LDA) or at both positions 2 and 5 using t-butyllithium (t-BuLi) has been demonstrated. The resulting lithiated intermediates can then react with various electrophiles to introduce a wide range of functional groups, leading to the creation of highly substituted and complex thiazole derivatives. This methodology provides a powerful tool for generating molecular diversity from a common thiazole-dioxolane precursor.

Development of Sustainable and Environmentally Benign Synthetic Routes

In line with the growing emphasis on green chemistry, a significant future research direction is the development of sustainable and environmentally benign synthetic routes to this compound and its derivatives. This involves the use of renewable starting materials, non-toxic reagents and solvents, and energy-efficient reaction conditions.

The use of biocatalysts , such as chitosan-based hydrogels, is a promising green approach. These biodegradable and reusable catalysts can promote the synthesis of thiazole derivatives under mild conditions, often with high yields. researchgate.netresearchgate.netmdpi.com The application of ultrasound irradiation in conjunction with such biocatalysts can further enhance reaction rates and efficiency, providing a sustainable alternative to conventional heating methods. researchgate.netmdpi.com

Furthermore, the use of green solvents , such as water, ionic liquids, or supercritical fluids, in the synthesis of these compounds is an active area of research. Replacing hazardous organic solvents with more environmentally friendly alternatives is a crucial aspect of sustainable chemical manufacturing. nih.govbepls.com Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives. ijarsct.co.inbepls.com

Interdisciplinary Research Opportunities with this compound

The unique combination of a thiazole ring and a protected aldehyde in this compound opens up a wide range of interdisciplinary research opportunities.

In medicinal chemistry , the thiazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. The ability to functionalize the thiazole ring of this compound and to unmask the aldehyde for further derivatization allows for the creation of diverse libraries of novel compounds for drug discovery. These compounds could be screened for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.

In materials science , thiazole-containing polymers and small molecules have shown promise in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The functionalization of this compound could lead to the development of new materials with tailored electronic and optical properties. The aldehyde functionality, once deprotected, could be used to anchor the thiazole unit to surfaces or to incorporate it into larger polymeric structures.

In the field of supramolecular chemistry , the thiazole-dioxolane scaffold could be used to design and synthesize novel host-guest systems and self-assembling materials. The ability to introduce various functional groups onto the thiazole ring would allow for the fine-tuning of intermolecular interactions, leading to the formation of complex and functional supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Dioxolan-2-yl)thiazole derivatives, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis of thiazole derivatives often involves cyclocondensation reactions, Friedel-Crafts acylation, or Suzuki-Miyaura coupling. For example, fused imidazo[2,1-b]thiazole derivatives can be synthesized under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), achieving yields of 90–96% with high selectivity . Key steps include substrate pre-functionalization (e.g., introducing dioxolane rings via boronate intermediates) and reaction optimization (temperature, catalyst loading). Purity is monitored via TLC and confirmed by melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound compounds?

- Methodological Answer : Structural validation requires a combination of:

- IR spectroscopy to confirm functional groups (e.g., C=O, C=N stretches).

- ¹H/¹³C NMR to resolve proton environments and verify substitution patterns (e.g., dioxolane protons at δ 4.0–5.0 ppm) .

- Elemental analysis (C, H, N) to confirm stoichiometry, with discrepancies ≤0.4% indicating high purity .

- Mass spectrometry for molecular ion identification.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation in thiazole-dioxolane hybrid syntheses?

- Methodological Answer : Byproduct suppression strategies include:

- Catalyst screening : Use of Brønsted acids (e.g., HFIP) to enhance regioselectivity in cycloaromatization reactions .

- Solvent selection : Solvent-free conditions reduce side reactions (e.g., hydrolysis) and improve atom economy .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of labile dioxolane moieties .

- Real-time monitoring : TLC or in-situ FTIR to track reaction progress and adjust parameters dynamically .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Antibacterial/antifungal activity is tested via broth microdilution (MIC determination) against pathogens like S. aureus or C. albicans .

- Molecular docking : AutoDock/Vina software predicts binding affinities to target enzymes (e.g., acetylcholinesterase), with visualization of ligand-protein interactions (e.g., π-π stacking, hydrogen bonding) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How do structural modifications (e.g., aryl substituents) influence the physicochemical and bioactivity profiles of this compound derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilicity, improving antimicrobial potency but potentially increasing cytotoxicity .

- Lipophilic substituents (e.g., 4-methylphenyl) improve membrane permeability, as shown by logP calculations (XlogP ~2.5–3.0) .

- Steric effects : Bulky groups (e.g., 4-methoxyphenyl) reduce binding pocket compatibility, validated via docking score comparisons .

Q. What strategies resolve contradictions in elemental analysis data for thiazole-dioxolane compounds?

- Methodological Answer : Discrepancies between calculated and observed elemental composition (e.g., C/H/N ratios) may arise from:

- Hydrate formation : TGA/DSC analysis quantifies water content.

- Residual solvents : ¹H NMR integration detects trapped solvents (e.g., dioxane, DMF) .

- Recrystallization : Purification via mixed solvents (hexane/EtOAc) removes impurities, improving agreement to ≤0.2% deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.